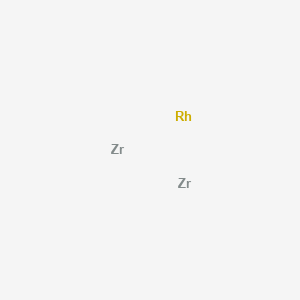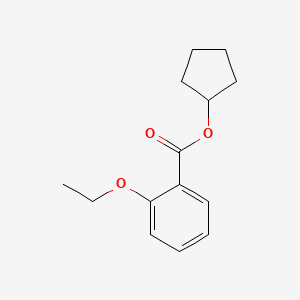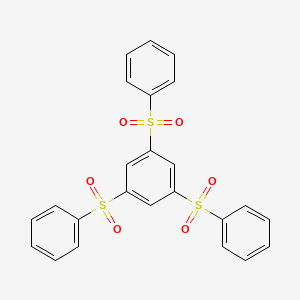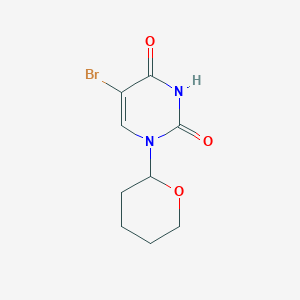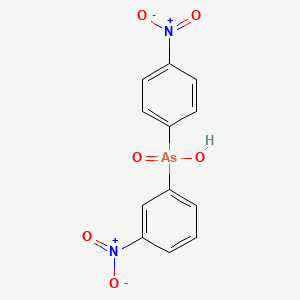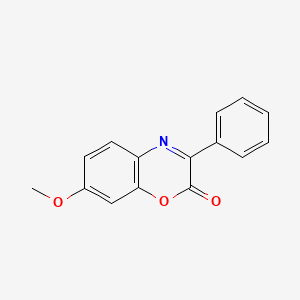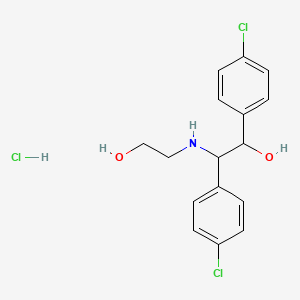
1,2'-Iminodiethanol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2’-Iminodiethanol, hydrochloride, also known as diethanolamine hydrochloride, is an organic compound with the chemical formula (HOCH2CH2)2NH · HCl. It is a derivative of diethanolamine, which is a secondary amine and a diol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
1,2’-Iminodiethanol, hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of diethanolamine with hydrochloric acid. The reaction conditions typically include the use of an aqueous solution of hydrochloric acid and diethanolamine, followed by crystallization to obtain the hydrochloride salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1,2’-Iminodiethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halides and other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like sodium chloride.
Scientific Research Applications
1,2’-Iminodiethanol, hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the preparation of buffers and other biological reagents.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of detergents, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2’-Iminodiethanol, hydrochloride involves its ability to act as a weak base and a nucleophile. It can interact with various molecular targets, including electrophiles and acids, to form stable complexes. The pathways involved in its action include nucleophilic substitution and acid-base reactions .
Comparison with Similar Compounds
1,2’-Iminodiethanol, hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Similar in structure but lacks the hydrochloride group.
Triethanolamine: Contains an additional ethanolamine group.
Properties
CAS No. |
5411-95-0 |
|---|---|
Molecular Formula |
C16H18Cl3NO2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C16H17Cl2NO2.ClH/c17-13-5-1-11(2-6-13)15(19-9-10-20)16(21)12-3-7-14(18)8-4-12;/h1-8,15-16,19-21H,9-10H2;1H |
InChI Key |
NLBXNCRNVJLWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)NCCO)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



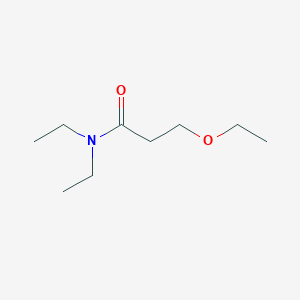
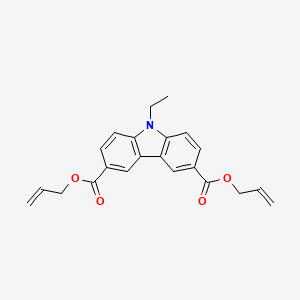
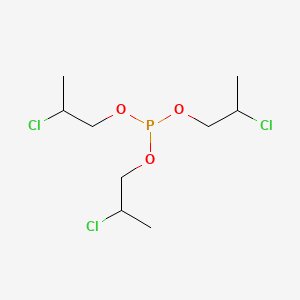
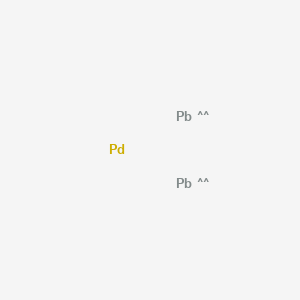

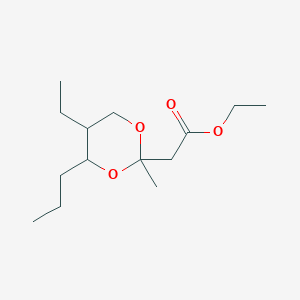
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
